Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate
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Overview
Description
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a chloro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with furan-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate
- Methyl 2-chloro-3-(furan-2-yl)-3-oxobutanoate
- Methyl 2-chloro-3-(furan-2-yl)-3-oxopentanoate
Uniqueness
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its furan ring imparts aromatic stability, while the chloro and ester groups provide sites for further chemical modification.
Properties
CAS No. |
216979-16-7 |
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Molecular Formula |
C8H7ClO4 |
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H7ClO4/c1-12-8(11)6(9)7(10)5-3-2-4-13-5/h2-4,6H,1H3 |
InChI Key |
XBNUUBPAUYZCIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)C1=CC=CO1)Cl |
Origin of Product |
United States |
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